molecular formula C13H20N2O5 B2401496 N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034429-85-9

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2401496
CAS No.: 2034429-85-9
M. Wt: 284.312
InChI Key: ARPVALZIRIUYPR-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic isonicotinamide derivative designed for research applications. As a member of the pyridinecarboxamide family, this compound features a complex structure with a 2-(2-methoxyethoxy) substituent on the pyridine ring and an N-(2,2-dimethoxyethyl) group on the amide nitrogen. This specific architecture, characterized by its multiple ether linkages and acetal group, contributes to distinct electronic properties and solubility characteristics, making it a compound of interest in medicinal chemistry and drug discovery research . Compounds based on the isonicotinamide (pyridine-4-carboxamide) core structure have been extensively studied for their diverse biological activities. Research into related analogs has shown that such structures can interact with key biological pathways, including those involving nicotinamide adenine dinucleotide (NAD+) metabolism . The isonicotinamide scaffold is known to act as a nicotinamide antagonist and has been investigated for its potential to influence cellular processes via mechanisms such as Sirtuin 1 (SIRT1) activation and modulation of the Nrf2-ARE pathway . This makes derivatives like this compound valuable probes for exploring metabolic regulation, oxidative stress responses, and neuronal health . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-17-6-7-20-11-8-10(4-5-14-11)13(16)15-9-12(18-2)19-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPVALZIRIUYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the 2,2-dimethoxyethyl and 2-(2-methoxyethoxy) groups. Common synthetic routes may include:

    Esterification: Isonicotinic acid is first esterified with methanol to form methyl isonicotinate.

    Substitution Reaction: The ester is then reacted with 2,2-dimethoxyethanol and 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to introduce the desired substituents.

    Amidation: The final step involves the conversion of the ester to the amide using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Therapeutic Potential

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide has shown promise as a modulator of protein interactions, particularly in the context of targeted protein degradation. This compound can act as a bifunctional molecule that binds to E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of specific proteins involved in disease processes such as cancer .

Case Studies

  • Cancer Treatment : Research indicates that compounds like this compound can selectively target proteins involved in oncogenic signaling pathways, leading to reduced tumor growth in preclinical models of multiple myeloma .
  • Neurodegenerative Diseases : Preliminary studies suggest that this compound may also have applications in treating neurodegenerative diseases by modulating pathways associated with protein misfolding and aggregation.

Role as an Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can yield new compounds with potentially enhanced biological activity.

Synthetic Routes

  • Esterification and Substitution : The synthesis typically involves esterification of isonicotinic acid followed by substitution reactions with 2,2-dimethoxyethanol and 2-(2-methoxyethoxy)ethanol.
  • Amidation : The final step converts the ester to the amide form using ammonia or amines, resulting in the desired compound.

Biological Assays

  • Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, showing potential for use in metabolic disorders.
  • Cell Viability Assays : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Pharmaceutical Production

This compound is utilized in the pharmaceutical industry as a precursor for synthesizing other therapeutic agents. Its production methods are scalable, allowing for efficient manufacturing processes that meet industrial demands.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Key Substituents Functional Groups Present Biological/Chemical Relevance Reference
N-(2,2-Dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide 2-(2-Methoxyethoxy) at C2; 2,2-dimethoxyethyl at amide N Ether, amide, methoxy Solubility, metabolic stability N/A
N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide Trifluoroacetyl, phenylalanyl-dehydrophenylalaninamide, 2,2-dimethoxyethyl Amide, C=C double bond (Z-conformation), CF3 Antioxidant activity; precursor to imidazopyridinones [1]
2-Chloro-N-methoxy-N,6-dimethylnicotinamide Chloro at C2; methoxy and methyl at amide N and C6 Chloro, methoxy, methyl Electrophilic reactivity; steric hindrance [4]
2-(Ethylisopropylamino)ethanethiol Ethylisopropylamino, thiol Thiol, tertiary amine Potential ligand for metal coordination [3]
Key Observations:
  • Solubility and Stability : The target compound’s methoxy and ether groups likely enhance aqueous solubility compared to analogs with chloro (e.g., 2-chloro-N-methoxy-N,6-dimethylnicotinamide) or hydrophobic trifluoroacetyl groups (e.g., the compound in ) .
  • Reactivity : The absence of electron-withdrawing groups (e.g., CF3 in ) in the target compound may reduce susceptibility to nucleophilic attack, increasing metabolic stability. Conversely, the chloro substituent in ’s analog could promote electrophilic reactivity .

Pharmacological and Industrial Relevance

  • Antioxidant Applications : While the compound’s antioxidant activity is well-documented, the target compound’s methoxy groups could scavenge ROS indirectly, though this remains speculative without direct data.
  • Drug Intermediate Potential: The target compound’s amide and ether functionalities make it a candidate for further derivatization, akin to the use of 2-chloro-N-methoxy-N,6-dimethylnicotinamide in synthesizing kinase inhibitors .

Biological Activity

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that enhances its solubility and bioavailability. The presence of methoxy groups contributes to its lipophilicity, which can improve cellular uptake. The isonicotinamide moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with isonicotinamide structures have been shown to inhibit enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
  • Receptor Modulation : Similar compounds have demonstrated the ability to act as agonists or antagonists at various receptors, potentially influencing signaling pathways related to cardiovascular health and cancer .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cell lines:

  • Cytotoxicity : The compound has shown cytotoxic effects in cancer cell lines, suggesting potential anti-cancer properties. For instance, studies indicate that related isonicotinamide derivatives exhibit IC50 values in the micromolar range against specific cancer types .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays. Results indicate a significant reduction in oxidative stress markers in treated cells compared to controls .

In Vivo Studies

Preliminary animal studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Anti-inflammatory Effects : In rodent models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
  • Cardiovascular Benefits : Similar compounds have been shown to improve cardiac function in heart failure models by enhancing myocardial contractility without causing hypertrophy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving a derivative of this compound demonstrated significant tumor regression in xenograft models when combined with standard chemotherapy agents. The mechanism was linked to enhanced apoptosis and reduced angiogenesis .
  • Cardiovascular Health : Clinical observations suggest that compounds with similar structures may improve outcomes in patients with chronic heart failure by modulating receptor activity involved in cardiac function .

Data Tables

Biological Activity IC50 (µM) Mechanism
Xanthine Oxidase Inhibition0.031Enzyme Inhibition
Cytotoxicity (Cancer Cells)0.312Induction of Apoptosis
Antioxidant Activity-Free Radical Scavenging

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential substitution and condensation reactions. For example, demonstrates that N-(2,2-dimethoxyethyl)formamide can act as a precursor in multi-step syntheses under mild acidic/basic conditions. Key steps include:

  • Substitution : Alkaline conditions for introducing methoxyethoxy groups (similar to ).
  • Condensation : Use of coupling agents like DCC or EDC for amide bond formation (as in ).
    Yield optimization requires precise control of temperature (20–60°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. For instance, highlights the use of methanol as a solvent and paraformaldehyde as a catalyst, achieving yields >75% when reagents are added in portions under ice-bath cooling .

Advanced: How can conflicting NMR data for this compound be resolved, particularly regarding rotational isomerism?

Answer:
Conflicts in NMR data (e.g., split signals for methoxy groups) often arise from restricted rotation around the amide bond or dimethoxyethyl chain. Methodological approaches include:

  • Variable Temperature (VT) NMR : To observe coalescence of split peaks at elevated temperatures (e.g., 40–80°C).
  • 2D NMR (COSY, NOESY) : To identify through-space correlations between methoxy protons and adjacent groups ( used similar methods for Z/E conformers).
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict energy barriers for rotation (as applied in for tetrazole derivatives).
    These methods help distinguish between static vs. dynamic disorder in crystal structures .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) for polar byproducts ().
  • Recrystallization : Employ solvents like methanol or ethanol, leveraging solubility differences ( achieved >95% purity for tetrazole analogs this way).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment ( used similar protocols for bioactive analogs).
    Critical factors include monitoring by TLC (Rf ~0.4 in ethyl acetate) and avoiding prolonged exposure to light/air due to the compound’s sensitivity .

Advanced: How does the dimethoxyethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:
The dimethoxyethyl group acts as an electron-donating substituent, stabilizing the amide carbonyl via resonance and steric hindrance. This impacts reactivity in two ways:

Reduced Electrophilicity : Slower reaction rates with nucleophiles (e.g., amines, hydrazines) compared to unsubstituted analogs ( observed similar effects in cyclohexanecarboxamide derivatives).

Solubility Enhancement : Improved solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions under homogeneous conditions ().
To enhance reactivity, use activating agents like HATU or elevated temperatures (50–80°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1100–1250 cm⁻¹) ().
  • ¹H/¹³C NMR : Identify methoxy singlet(s) at δ 3.2–3.4 ppm and isonicotinamide aromatic protons (δ 7.5–8.5 ppm) ( and ).
  • HRMS : Validate molecular weight (e.g., m/z 325.1432 for [M+H]⁺) with <2 ppm error ( ).
  • XRD : Resolve crystal packing and hydrogen-bonding patterns (as in for related dimethoxyethyl amides) .

Advanced: What strategies mitigate oxidative degradation of this compound during in vitro assays?

Answer:

  • Antioxidant Additives : Include 0.1–1 mM ascorbic acid or Trolox in assay buffers ( noted similar protection against ROS in cell-based studies).
  • Light Protection : Store solutions in amber vials and conduct assays under dim light ( warns of photosensitivity).
  • Stability Studies : Use LC-MS to track degradation products (e.g., demethylated or hydrolyzed derivatives) under varying pH/temperature conditions ( applied this for pharmacokinetic profiling) .

Basic: What are the primary safety considerations when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles ( classifies it as harmful if inhaled or absorbed).
  • Ventilation : Conduct reactions in a fume hood due to volatility ( notes slight DMSO solubility, reducing aerosol risk).
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid ( ).
  • Storage : Keep at 4°C under inert gas (N₂/Ar) to prevent hydrolysis () .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

  • Core Modifications : Replace the isonicotinamide moiety with pyrazine ( ) or tetrazole () to alter target binding.
  • Substituent Effects : Vary methoxyethoxy chain length (e.g., ethoxy vs. propoxy) to modulate lipophilicity (logP) and membrane permeability ( achieved GI50 = 14–73 nM in cancer cells via such tuning).
  • Bioisosteres : Substitute dimethoxyethyl with cyclopropane or trifluoroethyl groups to enhance metabolic stability ( and provide precedents).
    Validate using in silico docking (e.g., AutoDock Vina) and in vitro cytotoxicity assays (MTT/WST-1) .

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